1-Hydroxychrysene

Description

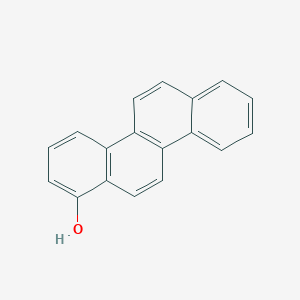

Structure

3D Structure

Properties

IUPAC Name |

chrysen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHBWEUQYFEVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212266 | |

| Record name | 1-Chrysenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-38-5 | |

| Record name | 1-Hydroxychrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chrysenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chrysenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHRYSENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JB26O47IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Hydroxychrysene for Research Applications

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways to 1-hydroxychrysene. As a key metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, 1-hydroxychrysene is a critical reference compound in toxicology, environmental science, and cancer research. This document outlines two primary synthetic strategies: a modern photochemical approach and a classical multi-step chemical synthesis. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and requisite analytical characterization. The guide is structured to provide not only procedural instructions but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the synthesis process.

Introduction

Chrysene, a polycyclic aromatic hydrocarbon composed of four fused benzene rings, is a product of the incomplete combustion of organic materials and is ubiquitously present in the environment. Its metabolism in biological systems is of significant interest due to the potential carcinogenicity of its metabolic products. 1-Hydroxychrysene, also known as chrysen-1-ol, is a primary metabolite of chrysene, formed by the enzymatic action of cytochrome P450 monooxygenases. The availability of pure 1-hydroxychrysene is paramount for its use as an analytical standard in metabolic studies, for toxicological assessments, and as a starting material for the synthesis of further metabolites, such as diol epoxides, which are considered ultimate carcinogens.

This guide details two distinct and reliable synthetic routes to obtain high-purity 1-hydroxychrysene for research purposes. The first is a contemporary photochemical synthesis that offers an elegant and efficient pathway. The second is a more traditional, multi-step chemical synthesis, providing an alternative approach rooted in classical organic chemistry transformations.

Part 1: Photochemical Synthesis of 1-Hydroxychrysene

The photochemical approach to 1-hydroxychrysene is a modern and efficient strategy that hinges on the light-induced cyclization of a stilbene-like precursor. This method, detailed by Jørgensen and Joensen, involves three key stages: a Wittig reaction to construct the precursor, a photochemical cyclization to form the chrysene core, and a final deprotection step to unveil the hydroxyl group.

Causality of Experimental Choices

The selection of a photochemical route is predicated on its efficiency and regioselectivity. The Wittig reaction is a robust and high-yielding method for the formation of the carbon-carbon double bond in the stilbene precursor. The subsequent photochemical cyclization, a Mallory reaction, is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons. The use of a methoxy group as a protecting group for the final hydroxyl functionality is strategic; it is stable under the conditions of the Wittig reaction and photochemical cyclization but can be readily cleaved in the final step.

Experimental Workflow: Photochemical Synthesis

Caption: Overall workflow for the photochemical synthesis of 1-hydroxychrysene.

Detailed Experimental Protocol: Photochemical Synthesis

Step 1: Synthesis of 1-[2-(2-Methoxyphenyl)vinyl]naphthalene (Stilbene Precursor)

-

Preparation of the Wittig Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxybenzyl chloride (1.0 eq) and triphenylphosphine (1.1 eq) in toluene. Heat the mixture to reflux for 48 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the precipitated phosphonium salt is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

Wittig Reaction: To a vigorously stirred solution of the 2-methoxybenzyl-triphenylphosphonium chloride (1.2 eq) and 1-naphthaldehyde (1.0 eq) in dichloromethane (CH2Cl2), add a 50% aqueous solution of sodium hydroxide (NaOH).

-

Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-[2-(2-methoxyphenyl)vinyl]naphthalene as a mixture of (E)- and (Z)-isomers.

Step 2: Photochemical Cyclization to 1-Methoxychrysene

-

In a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp), dissolve the 1-[2-(2-methoxyphenyl)vinyl]naphthalene (1.0 eq) and a catalytic amount of iodine (I2, ~0.1 eq) in a suitable solvent such as toluene. The concentration should be kept low (e.g., 0.01 M) to minimize side reactions.

-

Degas the solution with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the excited state.

-

Irradiate the solution with UV light while maintaining a gentle stream of nitrogen. The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove excess iodine.

-

Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude 1-methoxychrysene by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography.

Step 3: Deprotection to 1-Hydroxychrysene

-

Dissolve the purified 1-methoxychrysene (1.0 eq) in anhydrous CH2Cl2 in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (BBr3, ~1.2 eq) in CH2Cl2 dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.

-

Dilute the mixture with CH2Cl2 and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude 1-hydroxychrysene by flash column chromatography on silica gel or by recrystallization to obtain the final product as a white to off-white solid.

Part 2: Classical Synthesis of 1-Hydroxychrysene

A classical approach to the synthesis of 1-hydroxychrysene can be envisioned through the functionalization of the pre-formed chrysene core. This multi-step route, while potentially longer, relies on well-established and robust chemical transformations. One plausible strategy involves the sulfonation of chrysene, followed by hydrolysis of the resulting sulfonic acid.

Causality of Experimental Choices

This classical route is chosen for its reliance on fundamental aromatic chemistry. Sulfonation is a standard method for introducing a functional group onto an aromatic ring, which can then be converted to a hydroxyl group. The regioselectivity of electrophilic substitution on chrysene is known to favor the 1-position under certain conditions. The subsequent hydrolysis of the sulfonic acid is a well-precedented transformation. This pathway provides a valuable comparison to the more modern photochemical method.

Experimental Workflow: Classical Synthesis

Caption: Overall workflow for the classical synthesis of 1-hydroxychrysene.

Detailed Experimental Protocol: Classical Synthesis

Step 1: Sulfonation of Chrysene

-

In a round-bottom flask, carefully add chrysene to concentrated sulfuric acid (H2SO4) at room temperature with stirring. The reaction is typically carried out without an additional solvent.

-

Gently heat the mixture to a moderately elevated temperature (e.g., 60-80 °C) and maintain for several hours. The reaction conditions may need to be optimized to favor the formation of the 1-sulfonic acid isomer.

-

Monitor the reaction progress by taking small aliquots, quenching with water, and analyzing by techniques such as HPLC.

-

Once the reaction has reached the desired conversion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The chrysene-1-sulfonic acid will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

Step 2: Hydrolysis of Chrysene-1-sulfonic acid

-

In a high-pressure reaction vessel, suspend the chrysene-1-sulfonic acid in water.

-

Heat the mixture to a high temperature (typically 150-200 °C) for several hours. The pressure will increase due to the steam generated.

-

The hydrolysis reaction will convert the sulfonic acid group to a hydroxyl group, releasing sulfur dioxide.

-

After cooling the reactor, the solid 1-hydroxychrysene can be collected by filtration.

-

The crude product should be washed thoroughly with water to remove any remaining acid.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield pure 1-hydroxychrysene.

Characterization of 1-Hydroxychrysene

The identity and purity of the synthesized 1-hydroxychrysene must be confirmed through a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A complex aromatic region with distinct signals for the 11 aromatic protons. The chemical shifts and coupling patterns will be characteristic of the 1-substituted chrysene skeleton. A broad singlet corresponding to the hydroxyl proton will also be present, which is exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the 18 carbon atoms of the chrysene core. The carbon bearing the hydroxyl group will be shifted downfield. |

| Mass Spectrometry | The molecular ion peak ([M]⁺) should be observed at m/z = 244.0888, corresponding to the molecular formula C₁₈H₁₂O. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. |

| Melting Point | The melting point of the purified compound should be sharp and consistent with literature values. |

| Purity (HPLC) | High-performance liquid chromatography (HPLC) analysis should show a single major peak, indicating high purity. |

Conclusion

This technical guide has detailed two robust and reliable synthetic routes for the preparation of 1-hydroxychrysene, a crucial compound for research in toxicology, environmental science, and drug development. The modern photochemical synthesis offers an efficient and elegant pathway, while the classical chemical synthesis provides a viable alternative rooted in fundamental organic transformations. The choice of method will depend on the specific resources and expertise available in a given laboratory. By following the detailed protocols and characterization procedures outlined herein, researchers can confidently synthesize and verify the purity of 1-hydroxychrysene for their research needs.

References

-

1-hydroxychrysene (C18H12O) - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]

- Jørgensen, K. B., & Joensen, M. (2008). Photochemical Synthesis of Chrysenols.

-

Jørgensen, K. B., & Joensen, M. (2008). Photochemical synthesis of chrysenols. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chrysene | C18H12 | CID 9171 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Chrysenol | C18H12O | CID 44284 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 27(24), 8883.

-

1-Hydroxychrysene - CAS Common Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chrysene: Structure, Formula & Uses | StudySmarter. (2023, October 20). Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]

-

Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. PMC. Retrieved January 14, 2026, from [Link]

- US3887611A - Process for converting alkyl sultones to alkene sulfonic acids - Google Patents. (n.d.).

- Kumar, S. (1998). A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene, precursors to dihydrodiol and diol epoxide metabolites of chrysene and 5-methylchrysene,

An In-Depth Technical Guide to Investigating the Biological Activity of 1-Hydroxychrysene

Foreword: Understanding the Biological Significance of 1-Hydroxychrysene

1-Hydroxychrysene, a principal metabolite of the four-ring polycyclic aromatic hydrocarbon (PAH) chrysene, stands at a critical intersection of xenobiotic metabolism and endocrine disruption.[1] As a product of cytochrome P450-mediated oxidation, its biological activities are of significant interest to researchers in toxicology, endocrinology, and drug development.[2] This guide provides a comprehensive framework for investigating the multifaceted biological activities of 1-hydroxychrysene, with a focus on its estrogenic and aryl hydrocarbon receptor (AhR)-mediated effects, as well as its genotoxic potential. Our approach emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and scientifically sound investigation.

Chapter 1: The Dual Identity of 1-Hydroxychrysene: Estrogenicity and Aryl Hydrocarbon Receptor Activation

1-Hydroxychrysene presents a fascinating case of a single molecule interacting with two distinct and pivotal signaling pathways: the estrogen receptor (ER) pathway and the aryl hydrocarbon receptor (AhR) pathway. Understanding this dual activity is paramount to deciphering its overall biological impact.

Estrogenic Activity: A Mimic of Endogenous Hormones

Hydroxylated PAHs, including 1-hydroxychrysene, can mimic the structure of endogenous estrogens like 17β-estradiol, enabling them to bind to and activate estrogen receptors (ERα and ERβ). This interaction can trigger a cascade of downstream events, leading to estrogenic responses.

Aryl Hydrocarbon Receptor (AhR) Activation: The Xenobiotic Response

The AhR is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide array of environmental contaminants, including PAHs.[3] Upon binding a ligand like 1-hydroxychrysene, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes.[4] This leads to the induction of a battery of drug-metabolizing enzymes, such as cytochrome P450s (CYP1A1, CYP1B1), which are involved in the further metabolism and detoxification of xenobiotics.[5]

The Interplay: A Complex Signaling Crosstalk

The co-activation of ER and AhR signaling pathways by 1-hydroxychrysene can lead to a complex interplay of cellular responses. Research has shown that significant crosstalk exists between these two pathways.[6] For instance, activated AhR can influence ER signaling by promoting the metabolic degradation of estrogens or by directly interacting with ERα, potentially leading to its degradation.[3][6] Conversely, ERα can modulate AhR-dependent gene expression.[6] A thorough investigation must therefore consider the integrated effects of activating both pathways simultaneously.

Chapter 2: Experimental Investigation of Estrogenic Activity

To quantify the estrogenic potential of 1-hydroxychrysene, a tiered approach is recommended, starting with a functional cell-based assay and potentially followed by receptor binding assays for mechanistic clarity.

The E-SCREEN Assay: A Functional Readout of Estrogenicity

The Estrogen-SCREEN (E-SCREEN) assay is a robust and sensitive method for assessing the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive human breast cancer cells, most commonly the MCF-7 cell line.[7][8]

MCF-7 cells express endogenous ERα and their proliferation is dependent on the presence of estrogens.[9] Estrogenic compounds bind to and activate ERα, leading to the transcription of genes that drive cell proliferation. The increase in cell number over a defined period is directly proportional to the estrogenic potency of the test compound.[7]

-

Cell Culture:

-

Maintain MCF-7 cells in a phenol red-free growth medium supplemented with fetal bovine serum (FBS) to minimize background estrogenic activity.

-

Prior to the assay, "starve" the cells in a medium with charcoal-stripped FBS to remove any residual steroids.

-

-

Assay Setup:

-

Seed the starved MCF-7 cells into 96-well plates at a low density.

-

Prepare a serial dilution of 1-hydroxychrysene, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).

-

Add the test compounds and controls to the respective wells.

-

-

Incubation:

-

Incubate the plates for 6 days at 37°C in a 5% CO₂ humidified incubator to allow for cell proliferation.

-

-

Quantification of Cell Proliferation:

-

At the end of the incubation period, quantify the cell number using a suitable method such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

-

Data Analysis:

-

Construct dose-response curves for 1-hydroxychrysene and 17β-estradiol.

-

Calculate the Relative Proliferative Effect (RPE), which compares the maximum proliferation induced by the test compound to that of 17β-estradiol.

-

Determine the EC₅₀ value (the concentration that elicits 50% of the maximum proliferative response).

-

Estrogen Receptor Binding Assays

While the E-SCREEN assay provides a functional readout, competitive binding assays can be employed to directly measure the affinity of 1-hydroxychrysene for ERα and ERβ. These assays typically use a radiolabeled or fluorescently-tagged estradiol and measure the ability of the test compound to displace it from the receptor.

Chapter 3: Experimental Investigation of Aryl Hydrocarbon Receptor (AhR) Activation

To determine the ability of 1-hydroxychrysene to activate the AhR signaling pathway, a reporter gene assay is the gold standard.

AhR-Responsive Reporter Gene Assay (e.g., CALUX)

The Chemically Activated Luciferase Expression (CALUX) bioassay is a highly sensitive and specific method for quantifying the activation of the AhR.[10][11]

This assay utilizes a cell line (e.g., H4IIE rat hepatoma cells) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple XREs.[12] When an AhR agonist like 1-hydroxychrysene is introduced, it activates the AhR, which then binds to the XREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is directly proportional to the level of AhR activation.[10]

-

Cell Culture:

-

Culture the AhR-responsive reporter cell line under standard conditions.

-

-

Assay Setup:

-

Seed the cells into a 96-well plate.

-

Prepare serial dilutions of 1-hydroxychrysene, a potent AhR agonist as a positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin - TCDD), and a vehicle control.

-

Add the test compounds and controls to the wells.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and add a luciferase assay reagent containing the substrate luciferin.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate dose-response curves for 1-hydroxychrysene and TCDD.

-

Calculate the EC₅₀ value for 1-hydroxychrysene.

-

Determine the Relative Potency (REP) of 1-hydroxychrysene compared to TCDD by comparing their EC₅₀ values. A study on various chrysene homologues found that hydroxychrysenes generally exhibit lower AhR-mediated potencies compared to methyl chrysenes.[13]

-

Chapter 4: Assessment of Genotoxic Potential

While 1-hydroxychrysene itself may not be a primary DNA-reactive species, it is crucial to assess its potential to cause genetic damage through other mechanisms, such as the induction of chromosomal damage. A standard battery of in vitro genotoxicity tests is recommended.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is a widely used and regulatory-accepted method for assessing the potential of a chemical to induce chromosomal damage.[14][15][16]

Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indicator of both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[17]

-

Cell Culture:

-

Use a suitable mammalian cell line with a stable karyotype and low background micronucleus frequency (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

-

-

Treatment:

-

Expose the cells to a range of concentrations of 1-hydroxychrysene, along with appropriate negative (vehicle) and positive controls (known clastogens and aneugens).

-

The treatment should be conducted in the presence and absence of an exogenous metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of both the parent compound and its potential metabolites.

-

-

Cytokinesis Block:

-

After treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

-

Harvesting and Staining:

-

Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Microscopic Analysis:

-

Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

-

Data Analysis:

-

Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][18][19]

Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[20]

Chapter 5: Data Interpretation and Integrated Biological Activity Profile

The investigation of 1-hydroxychrysene's biological activity culminates in the integration of data from the various assays to construct a comprehensive profile.

Quantitative Data Summary

| Biological Endpoint | Assay | Key Parameters | Expected Outcome for 1-Hydroxychrysene (Hypothetical) |

| Estrogenicity | E-SCREEN | EC₅₀, Relative Proliferative Effect (RPE) | Dose-dependent increase in MCF-7 cell proliferation. |

| AhR Activation | AhR-CALUX | EC₅₀, Relative Potency (REP) vs. TCDD | Dose-dependent induction of luciferase activity. |

| Genotoxicity | In Vitro Micronucleus | Micronucleus Frequency | To be determined; may be negative or show weak activity. |

| DNA Damage | Comet Assay | % Tail DNA, Tail Moment | To be determined; may indicate oxidative DNA damage. |

Visualizing the Pathways and Workflows

To facilitate a clear understanding of the experimental logic and the signaling pathways involved, the following diagrams are provided.

Caption: Estrogenic signaling pathway of 1-hydroxychrysene.

Caption: AhR signaling pathway activation by 1-hydroxychrysene.

Caption: Integrated workflow for assessing 1-hydroxychrysene's biological activity.

Conclusion: A Call for Integrated Risk Assessment

The biological activity of 1-hydroxychrysene is a compelling example of the complex interactions between environmental contaminants and biological systems. Its dual agonism at the estrogen receptor and the aryl hydrocarbon receptor necessitates a holistic investigative approach. The experimental framework outlined in this guide provides a robust pathway for characterizing these activities, from functional cellular responses to specific molecular interactions. The insights gained from such studies are critical for accurate risk assessment and for furthering our understanding of the intricate mechanisms by which xenobiotics can perturb cellular homeostasis. Future research should also focus on the in vivo consequences of these activities and the potential for synergistic or antagonistic effects when present in complex environmental mixtures.

References

-

Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. MDPI. [Link]

-

Chemically Activated Luciferase Gene Expression (CALUX) Cell Bioassay Analysis for the Estimation of Dioxin-Like Activity. ACS Publications. [Link]

-

Experimental AhR-mediated potencies of chrysene homologues. ResearchGate. [Link]

-

In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons. Semantic Scholar. [Link]

-

Chemical activation of estrogen and aryl hydrocarbon receptor signaling pathways and their interaction in toxicology and metabolism. ResearchGate. [Link]

-

Chemical activation of estrogen and aryl hydrocarbon receptor signaling pathways and their interaction in toxicology and metabolism. PubMed. [Link]

-

Development of Species-Specific Ah Receptor-Responsive Third Generation CALUX Cell Lines with Increased Sensitivity and Responsiveness. PubMed Central. [Link]

-

Interplay Between Estrogen, Kynurenine, and AHR Pathways: An Immunosuppressive Axis with Therapeutic Potential for Breast Cancer Treatment. ResearchGate. [Link]

-

Chemical-Activated Luciferase Gene Expression (CALUX): A Novel in Vitro Bioassay for Ah Receptor Active Compounds in Sediments and Pore Water. Thermopile Project. [Link]

-

The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor. PubMed Central. [Link]

-

Characterization of AhR agonist compounds in roadside snow. SciSpace. [Link]

-

Interplay between Estrogen, Kynurenine, and AHR Pathways: An immunosuppressive axis with therapeutic potential for breast cancer treatment. PubMed. [Link]

-

An in vitro micronucleus assay with size-classified micronucleus counting to discriminate aneugens from clastogens. PubMed. [Link]

-

Measured and predicted affinities of binding and relative potencies to activate the AhR of PAHs and their alkylated analogues. ScienceDirect. [Link]

-

In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons. Biblioteka Nauki. [Link]

-

The in vitro micronucleus assay. PubMed. [Link]

-

Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. PubMed Central. [Link]

-

The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. PubMed Central. [Link]

-

Estrogen receptor and aryl hydrocarbon receptor signaling pathways. PubMed Central. [Link]

-

The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]

-

The Comet assay: A sensitive method for detecting DNA damage in individual cells. ResearchGate. [Link]

-

Alkaline Comet Assay for Assessing DNA Damage in Individual Cells. PubMed. [Link]

-

AhR Activation in Pharmaceutical Development: Applying Liver Gene Expression Biomarker Thresholds to Identify Tumorigenic Dose Levels in Rats. ECETOC. [Link]

-

An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. MDPI. [Link]

-

Effects of 2-hydroxychrysene, 6-hydroxychrysene, phenanthrene, chrysene... ResearchGate. [Link]

-

Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture. PubMed. [Link]

-

Use of (Q)SAR and read across for assessment of genotoxicity of pesticides metabolites. EFSA. [Link]

-

Trace derivatives of kynurenine potently activate the aryl hydrocarbon receptor (AHR). PubMed Central. [Link]

-

In Vitro Estrogenic and Breast Cancer Inhibitory Activities of Chemical Constituents Isolated from Rheum undulatum L. MDPI. [Link]

-

Comparison of the cytotoxic effects of the isolated compounds 1–3 on... ResearchGate. [Link]

-

Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. [Link]

-

1-Chrysenol. PubChem. [Link]

-

Human hydroxysteroid (17-beta) dehydrogenase 1 expression enhances estrogen sensitivity of MCF-7 breast cancer cell xenografts. PubMed. [Link]

-

Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-Screen assay in MCF-7 cells. ResearchGate. [Link]

-

Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells. PubMed. [Link]

-

Determination and Identification of Estrogenic Compounds Generated With Biosynthetic Enzymes Using Hyphenated Screening Assays, High Resolution Mass Spectrometry and Off-Line NMR. PubMed. [Link]

-

Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. PubMed Central. [Link]

-

Early toxicity screening strategies. ResearchGate. [Link]

Sources

- 1. 1-Chrysenol | C18H12O | CID 44284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical activation of estrogen and aryl hydrocarbon receptor signaling pathways and their interaction in toxicology and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Species-Specific Ah Receptor-Responsive Third Generation CALUX Cell Lines with Increased Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Estrogen receptor and aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Human hydroxysteroid (17-beta) dehydrogenase 1 expression enhances estrogen sensitivity of MCF-7 breast cancer cell xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay [mdpi.com]

- 11. vliz.be [vliz.be]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]

- 15. bibliotekanauki.pl [bibliotekanauki.pl]

- 16. The in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Introduction: The Significance of 1-Hydroxychrysene in Polycyclic Aromatic Hydrocarbon Toxicology

An In-Depth Technical Guide to the Toxicological Profile and Carcinogenicity of 1-Hydroxychrysene

1-Hydroxychrysene is a monohydroxylated aromatic hydrocarbon and a principal metabolite of chrysene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of the incomplete combustion of organic materials like coal, oil, wood, and tobacco.[1][2] While chrysene itself is of toxicological concern, its adverse health effects, particularly its carcinogenicity, are not caused by the parent compound directly. Instead, they are a consequence of its metabolic activation within the body into reactive intermediates that can bind to cellular macromolecules like DNA. 1-Hydroxychrysene is a critical component of this metabolic pathway.[3] Understanding its toxicological profile is therefore inseparable from understanding the mechanism of chrysene-induced carcinogenesis.

This guide provides a detailed examination of 1-hydroxychrysene, not as an isolated agent, but as a key player in the complex metabolic cascade that transforms the relatively inert chrysene into a potent genotoxic and carcinogenic threat. We will explore the enzymatic pathways of its formation, its role in the generation of ultimate carcinogens, and the experimental evidence that underpins our current understanding of its toxicological significance.

Part 1: Metabolic Activation of Chrysene

The carcinogenicity of many PAHs, including chrysene, is dependent on their biotransformation into chemically reactive metabolites. This process is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. The structure of chrysene features a "bay-region," a molecular conformation that is a well-established predictor of carcinogenic activity in PAHs. The metabolic activation of this region is a critical event.[4][5]

The metabolic process begins with the oxidation of the chrysene molecule by CYP enzymes to form arene oxides. These are then hydrated by epoxide hydrolase to yield dihydrodiols. A key proximate carcinogen is chrysene-1,2-dihydrodiol. Subsequent oxidation of this dihydrodiol by CYP enzymes generates the ultimate carcinogen: a highly reactive bay-region diol epoxide.[4] This diol epoxide is not readily decomposed and can form stable covalent bonds (adducts) with DNA, leading to mutations and initiating the process of carcinogenesis.[4]

1-Hydroxychrysene is formed in parallel during this process, representing a major detoxification metabolite but also a precursor for further metabolic changes.[1][5][6] Studies using liver microsomes from fish have shown that chrysene is metabolized into benzo-ring diols (1,2-diol and 3,4-diol) and hydroxylated metabolites, including 1-hydroxychrysene.[1] In rats, hydroxychrysene compounds are major metabolites found in feces and urine after exposure to chrysene.[5][6]

Metabolic Pathway Diagram

The following diagram illustrates the simplified metabolic activation pathway of chrysene, highlighting the formation of 1-hydroxychrysene and the ultimate carcinogenic diol epoxide.

Caption: Figure 2. Workflow for an In Vivo Rodent Carcinogenicity Bioassay.

Conclusion

1-Hydroxychrysene is a key metabolite in the biotransformation of the environmental pollutant chrysene. While not the ultimate carcinogenic species itself, its formation is an integral step in the metabolic pathway that leads to the generation of highly reactive bay-region diol epoxides. The toxicological profile of 1-hydroxychrysene is therefore defined by its role in the overarching mechanism of chrysene-induced carcinogenesis. The parent compound, chrysene, is a well-established animal carcinogen and a potent tumor initiator, with its activity being entirely dependent on metabolic activation. Evidence from in vitro mutagenicity assays and in vivo animal bioassays confirms that metabolites of chrysene are capable of causing DNA damage and inducing tumors in various tissues, including the skin and liver. Future research focusing on the specific biological activities of isolated hydroxylated metabolites like 1-hydroxychrysene will further refine our understanding of their contribution to the overall toxicity of chrysene.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Chrysene: Human health tier II assessment. Australian Government Department of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). Chrysene. PubChem Compound Summary for CID 9171. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. Centers for Disease Control and Prevention. [Link]

-

International Agency for Research on Cancer (IARC). (1983). 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 32. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chrysenol. PubChem Compound Summary for CID 44284. [Link]

-

Exposome-Explorer. (n.d.). 2-Hydroxychrysene. International Agency for Research on Cancer (IARC). [Link]

-

International Agency for Research on Cancer (IARC). (1983). Chrysene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 32. [Link]

-

International Agency for Research on Cancer (IARC). (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]

-

Jacob, J., Grimmer, G., & Schmoldt, A. (1984). Metabolism of 3-hydroxychrysene by rat liver microsomal preparations. PubMed. [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1672 - CHRYSENE. International Chemical Safety Cards (ICSCs). [Link]

-

Diamante, G., et al. (2017). Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos. ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). 1-hydroxypyrene – Knowledge and References. [Link]

-

Alqassim, A. Y., et al. (2019). Aryl hydrocarbon receptor signaling, toxicity, and gene expression responses to mono‐methylchrysenes. ResearchGate. [Link]

-

Coombs, M. M., et al. (1985). Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. PubMed. [Link]

-

Luch, A., et al. (2006). Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture. PubMed. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). CHRYSENE. CDC Stacks. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxychrysene. PubChem Compound Summary for CID 37766. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzo(c)chrysene. PubChem Compound Summary for CID 9135. [Link]

-

Steinberg, P. (2016). In Vitro-In Vivo Carcinogenicity. PubMed. [Link]

-

Hecht, S. S., Bond, F. T., & Hoffmann, D. (1974). Carcinogenicity of methylchrysenes. PubMed. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Chrysene. U.S. Environmental Protection Agency. [Link]

-

Slideshare. (n.d.). In vivo Carcinogenesity study PHARMACY.pptx. [Link]

-

Gustafsson, E., Brunström, B., & Nilsson, U. (1994). Lethality and EROD-inducing Potency of Chlorinated Chrysene in Chick Embryos. PubMed. [Link]

-

Slideshare. (n.d.). IN-VIVO CARCINOGENICITY STUDIES.pptx TG451. [Link]

-

U.S. Environmental Protection Agency (EPA). (2015). Update of Human Health Ambient Water Quality Criteria: Chrysene. Regulations.gov. [Link]

-

Kamelia, L., et al. (2023). Evaluating the in vitro developmental toxicity potency of a series of petroleum substance extracts using new approach methodologies (NAMs). National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. (n.d.). 1-Hydroxychrysene. [Link]

Sources

- 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chrysene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 3. 1-Chrysenol | C18H12O | CID 44284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

The Isolation and Rise of a Key Biomarker: A Technical Guide to the Discovery and History of 1-Hydroxychrysene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1-hydroxychrysene, a principal phenolic metabolite of the ubiquitous polycyclic aromatic hydrocarbon (PAH), chrysene. We delve into the historical context of PAH metabolism research, tracing the intellectual lineage from early observations of PAH-induced carcinogenesis to the elucidation of specific metabolic pathways. This guide details the pivotal role of cytochrome P450 monooxygenases and the mechanistic intricacies, such as the NIH shift, that govern the formation of 1-hydroxychrysene. Furthermore, we provide detailed, field-proven experimental protocols for the in vitro study of chrysene metabolism, including the preparation of rat liver microsomes and the subsequent analysis of metabolites using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to be an essential resource for researchers in toxicology, pharmacology, and drug development, offering both a historical perspective and practical methodologies for the study of PAH metabolism and its implications for human health.

Introduction: The Enigma of Chrysene's Carcinogenicity and the Dawn of Metabolic Activation

Chrysene, a four-ring polycyclic aromatic hydrocarbon, is a persistent environmental contaminant formed from the incomplete combustion of organic materials.[1] Its presence in coal tar, creosote, and tobacco smoke has long been a subject of concern for human health.[1] Early studies in the mid-20th century established chrysene as a carcinogen, albeit a weaker one compared to benzo[a]pyrene.[1] This observation sparked a critical question that has driven decades of research: how does a relatively inert hydrocarbon exert such a profound biological effect?

The answer, as we now understand it, lies in the concept of metabolic activation . The groundbreaking work of scientists like Boyland and Sims in the mid-20th century revealed that the carcinogenicity of PAHs is not an intrinsic property of the parent molecule but is rather a consequence of their biotransformation into reactive metabolites by enzymes within the body.[2][3] This paradigm shift laid the foundation for the field of chemical carcinogenesis and underscored the importance of understanding the metabolic fate of xenobiotics.

This guide focuses on a specific, yet crucial, piece of this metabolic puzzle: the discovery and history of 1-hydroxychrysene. As a major phenolic metabolite of chrysene, 1-hydroxychrysene serves as a key biomarker of exposure and a window into the complex enzymatic machinery that governs the detoxification and, paradoxically, the toxification of this environmental pollutant.

A Historical Trajectory: From Phenolic Metabolites to the "NIH Shift"

The journey to identifying specific chrysene metabolites was a gradual process, built upon the pioneering work on the metabolism of other PAHs like anthracene and naphthalene.[4]

-

Early Clues (1940s): One of the earliest indications of chrysene metabolism came from the work of Schoental in 1945, who reported the isolation of a phenolic metabolite of chrysene from the feces of rats.[4] While the exact structure was not definitively determined at the time, this finding provided the first direct evidence that chrysene undergoes metabolic transformation in vivo.

-

The Rise of Modern Analytical Techniques (1960s-1970s): The advent of more sophisticated analytical techniques, particularly chromatography, was instrumental in separating and identifying the complex mixture of PAH metabolites. The historical development of methods in liquid chromatography (LC) and gas chromatography (GC) was a primary driver for the successful analysis of PAHs and their byproducts.[5][6][7]

-

The "NIH Shift" and the Mechanism of Aromatic Hydroxylation (1960s-1970s): A pivotal conceptual breakthrough came from the National Institutes of Health (NIH), with the discovery of a phenomenon termed the "NIH shift."[8][9][10] This intramolecular hydrogen migration during aromatic hydroxylation provided a mechanistic explanation for the formation of phenolic metabolites from arene oxide intermediates. This discovery was crucial in understanding how enzymes like cytochrome P450s catalyze the hydroxylation of aromatic compounds.

-

Definitive Identification of Hydroxychrysenes (1970s-Present): With a deeper understanding of the underlying mechanisms and the availability of advanced analytical instrumentation, researchers were able to definitively identify a range of chrysene metabolites in various biological systems, including 1-hydroxychrysene, alongside other phenols and dihydrodiols.[11][12]

The Biochemical Core: Enzymatic Formation of 1-Hydroxychrysene

The biotransformation of chrysene to 1-hydroxychrysene is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases.[13] These enzymes introduce an oxygen atom into the chrysene molecule, leading to the formation of an unstable arene oxide intermediate.

This arene oxide can then undergo one of two primary transformations:

-

Spontaneous Rearomatization (NIH Shift): The arene oxide can spontaneously rearrange to form a phenol. In the case of the 1,2-oxide of chrysene, this rearrangement, involving the "NIH shift," leads to the formation of 1-hydroxychrysene.

-

Enzymatic Hydration: The enzyme epoxide hydrolase can add a molecule of water to the arene oxide, forming a trans-dihydrodiol.

The regioselectivity of the initial epoxidation by CYP enzymes is a critical determinant of the resulting metabolite profile. Studies with rat liver microsomes have shown that the 1,2-position of chrysene is a significant site of metabolic attack, leading to the formation of both 1,2-dihydrodiol and 1-hydroxychrysene.[12]

Quantitative Analysis of Chrysene Metabolites

The relative abundance of different chrysene metabolites can vary depending on the species, tissue, and the specific CYP enzymes involved. The table below summarizes typical findings from in vitro studies using rat liver microsomes.

| Metabolite | Relative Abundance (Control Microsomes) | Relative Abundance (3-MC Induced Microsomes) |

| Chrysene-1,2-dihydrodiol | +++ | +++ |

| 1-Hydroxychrysene | ++ | ++ |

| Chrysene-3,4-dihydrodiol | + | ++ |

| 3-Hydroxychrysene | + | + |

| Chrysene-5,6-dihydrodiol (K-region) | Trace | Trace |

Data synthesized from studies on rat liver microsomes. "+++" indicates a major metabolite, "++" a significant metabolite, "+" a minor metabolite, and "Trace" a barely detectable metabolite. 3-MC (3-methylcholanthrene) is a potent inducer of CYP1A enzymes.

Experimental Protocols

The following protocols provide a framework for the in vitro study of chrysene metabolism and the identification of 1-hydroxychrysene.

Preparation of Rat Liver Microsomes

This protocol describes the preparation of the S9 fraction from rat liver, which is a rich source of drug-metabolizing enzymes.

Materials:

-

Male Sprague-Dawley rats (untreated or pre-treated with a CYP inducer like 3-methylcholanthrene)

-

0.15 M KCl solution, ice-cold

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl), ice-cold

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Euthanize the rat according to approved animal welfare guidelines.

-

Perfuse the liver in situ with ice-cold 0.15 M KCl to remove blood.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

-

Homogenize the minced liver in 3 volumes of homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (the S9 fraction).

-

For preparation of microsomes, centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant and resuspend the microsomal pellet in homogenization buffer.

-

Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

-

Aliquot and store the microsomes at -80°C until use.

In Vitro Metabolism of Chrysene

This protocol outlines a typical incubation for the metabolism of chrysene using prepared rat liver microsomes.

Materials:

-

Rat liver microsomes (typically 0.5-1.0 mg/mL final protein concentration)

-

Chrysene solution in a suitable solvent (e.g., acetone or DMSO, final concentration typically 10-100 µM)

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution.

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Water bath or incubator at 37°C

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

In a glass tube, combine the incubation buffer, the NADPH generating system, and the microsomal suspension.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the chrysene solution. The final volume of the organic solvent should be minimal (e.g., <1%) to avoid inhibiting enzymatic activity.

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., ethyl acetate).

-

Vortex vigorously to extract the metabolites.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction of the aqueous layer.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

HPLC Analysis of Chrysene Metabolites

HPLC with fluorescence or UV detection is a powerful technique for separating and quantifying chrysene metabolites.

Instrumentation and Columns:

-

A standard HPLC system with a gradient pump, autosampler, and a fluorescence or diode array detector.

-

A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

Mobile Phase and Gradient:

-

A typical mobile phase consists of a gradient of acetonitrile or methanol and water.

-

Example Gradient:

-

0-5 min: 50% Acetonitrile

-

5-25 min: Linear gradient to 100% Acetonitrile

-

25-30 min: Hold at 100% Acetonitrile

-

Flow rate: 1.0 mL/min

-

Detection:

-

Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific metabolites. For hydroxychrysenes, excitation is typically in the range of 270-280 nm and emission in the range of 370-390 nm.

-

UV Detection: A diode array detector can be used to monitor multiple wavelengths simultaneously, typically in the range of 220-400 nm.

Quantification:

-

Quantification is achieved by comparing the peak areas of the metabolites in the sample to a calibration curve generated from authentic standards of 1-hydroxychrysene and other relevant metabolites.

GC-MS Analysis of Chrysene Metabolites

GC-MS is a highly sensitive and specific method for the identification and quantification of chrysene metabolites, particularly after derivatization.

Sample Preparation (Derivatization):

-

Phenolic metabolites like 1-hydroxychrysene are often derivatized to increase their volatility and improve their chromatographic properties. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.

Instrumentation and Columns:

-

A gas chromatograph coupled to a mass spectrometer (quadrupole, ion trap, or time-of-flight).

-

A capillary column suitable for PAH analysis (e.g., a 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).

GC Conditions:

-

Injector Temperature: 280-300°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp at 10°C/min to 300°C, hold for 10 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Identification: Metabolites are identified by their retention times and by comparing their mass spectra to those of authentic standards or to library spectra.

Conclusion and Future Directions

The discovery and characterization of 1-hydroxychrysene as a metabolite of chrysene represent a significant milestone in our understanding of PAH metabolism and carcinogenesis. This journey, from early observations of phenolic metabolites to the elucidation of complex enzymatic pathways, highlights the critical interplay between scientific curiosity, technological advancement, and mechanistic insight.

The protocols and information presented in this guide provide a robust framework for researchers to further investigate the metabolism of chrysene and other PAHs. Future research in this area will likely focus on:

-

Human-relevant metabolism: Further characterization of chrysene metabolism in human tissues and using human-derived enzyme systems to better assess human health risks.

-

Genetic polymorphisms: Investigating how genetic variations in CYP and other metabolizing enzymes influence an individual's susceptibility to chrysene-induced toxicity.

-

The role of the gut microbiome: Exploring the contribution of gut bacteria to the metabolism of chrysene and the formation of novel metabolites.

By building upon the historical foundations and employing the advanced analytical techniques detailed in this guide, the scientific community can continue to unravel the complexities of PAH metabolism and work towards mitigating their adverse health effects.

References

-

Crowell, S. R., et al. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 228(1), 35-43. [Link]

-

Grover, P. L. (1986). Pathways involved in the metabolism and activation of polycyclic hydrocarbons. Xenobiotica, 16(10-11), 915-931. [Link]

-

Guroff, G., et al. (1967). Hydroxylation-induced migration: the NIH shift. Recent experiments reveal an unexpected and general result of enzymatic hydroxylation of aromatic compounds. Science, 157(3796), 1524-1530. [Link]

-

Guroff, G., et al. (1967). Hydroxylation-induced migration: the NIH shift. Recent experiments reveal an unexpected and general result of enzymatic hydroxylation of aromatic compounds. PubMed. [Link]

-

Ariese, F., et al. (2001). Quantitative determination of de-conjugated chrysene metabolites in fish bile by HPLC-fluorescence and GC--MS. Journal of Chromatography A, 919(2), 333-345. [Link]

-

Jerina, D. M., Daly, J. W., & Witkop, B. (1971). Migration of substituents during Hydroxylation of aromatic substrates (NIH shift). Oxidations with peroxytrifluoroacetic acid. Biochemistry, 10(3), 366-372. [Link]

-

Jongeneelen, F. J., et al. (1988). A Coupled-Column HPLC Method for Routine Analysis of Various Chrysene and Benzo[a]Pyrene Metabolites in Urine. ResearchGate. [Link]

-

Weems, H. B., et al. (1986). Stereoselective metabolism of chrysene by rat liver microsomes. Direct separation of diol enantiomers by chiral stationary phase h.p.l.c. Carcinogenesis, 7(9), 1541-1547. [Link]

-

Sikka, H. C., et al. (1991). Comparative metabolism of chrysene and 5-methylchrysene by rat and rainbow trout liver microsomes. Marine Environmental Research, 31(4), 281-291. [Link]

-

Crowell, S. R., et al. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. National Institutes of Health. [Link]

-

Entsch, B., & van Berkel, W. J. (2001). Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. Journal of Biological Chemistry, 276(20), 16730-16739. [Link]

-

Hadibarata, T., et al. (2012). Mass spectral profiles of chrysene metabolites: chrysenequinone (A) and 1-hydroxy-2- naphthoic acid-TMS derivative (B). ResearchGate. [Link]

-

Wise, S. A. (2015). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs. Semantic Scholar. [Link]

-

PubChem. (n.d.). Chrysene. National Institutes of Health. [Link]

-

Wise, S. A. (2015). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs. ResearchGate. [Link]

-

Wise, S. A., et al. (2015). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) – A Historical Perspective on the 16 US EPA Priority Pollutant PAHs. National Institute of Standards and Technology. [Link]

-

Pangrekar, J., et al. (1996). Metabolism of chrysene by brown bullhead liver microsomes. Chemico-Biological Interactions, 101(3), 205-221. [Link]

-

Schoental, R. (1945). The metabolism of chrysene: the isolation of 3-methoxychrysene by methylation of the phenolic metabolite of chrysene from rat faeces. Biochemical Journal, 39(5), lxiv. [Link]

-

NIOSH. (1978). Chrysene. Centers for Disease Control and Prevention. [Link]

-

Zakaria, M. P., et al. (2010). Historical profiles of Polycyclic Aromatic Hydrocarbons (PAHs), sources and origins in dated sediment cores from Port Klang, Malaysia. Coastal Marine Science, 34(1), 139-150. [Link]

-

Sims, P. (1964). Metabolism of polycyclic compounds. 24. The metabolism of benz[a]anthracene. Biochemical Journal, 92(3), 621-631. [Link]

-

SMT. (1996). HPLC SEPARATION GUIDE: Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. [Link]

-

Hodgson, R. M., et al. (1982). The metabolic activation of chrysene by hamster embryo cells. Carcinogenesis, 3(9), 1051-1056. [Link]

-

ATSDR. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry. [Link]

-

Shimadzu. (n.d.). GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. [Link]

-

Agilent Technologies. (2015). Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. [Link]

-

Park, J., et al. (2020). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods, 9(10), 1404. [Link]

-

Yagi, H., et al. (1972). A novel mechanism for the NIH-shift. Proceedings of the National Academy of Sciences, 69(7), 1985-1986. [Link]

-

Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Metabolism of polycyclic compounds. 24. The metabolism of benz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolism of chrysene: the isolation of 3-methoxychrysene by methylation of the phenolic metabolite of chrysene from rat faeces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) – A Historical Perspective on the 16 US EPA Priority Pollutant PAHs | NIST [nist.gov]

- 8. NIH shift - Wikipedia [en.wikipedia.org]

- 9. Hydroxylation-induced migration: the NIH shift. Recent experiments reveal an unexpected and general result of enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Migration of substituents during Hydroxylation of aromatic substrates (NIH shift). Oxidations with peroxytrifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative determination of de-conjugated chrysene metabolites in fish bile by HPLC-fluorescence and GC--MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of chrysene by brown bullhead liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 1-Hydroxychrysene: A Technical Guide for Advanced Characterization

Introduction: The Significance of 1-Hydroxychrysene Characterization

1-Hydroxychrysene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene, is a molecule of significant interest in the fields of environmental science, toxicology, and drug development. As a metabolite of chrysene, its unambiguous identification and quantification are crucial for understanding the metabolic pathways and toxicological profiles of PAHs.[1] This technical guide provides an in-depth exploration of the spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—essential for the definitive characterization of 1-hydroxychrysene. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the principles, experimental protocols, and data interpretation involved in the spectroscopic analysis of this compound.

I. Unveiling the Electronic Transitions: UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugation system. For a polycyclic aromatic system like 1-hydroxychrysene, the UV-Vis spectrum is characterized by a series of absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of the aromatic system and the presence of substituents.

A. Causality in Experimental Design

The choice of solvent is a critical parameter in UV-Vis spectroscopy. A solvent that does not absorb in the analytical wavelength range and is chemically inert is essential. For 1-hydroxychrysene, methanol or ethanol are suitable choices due to their transparency in the UV-Vis region and their ability to solubilize the analyte without significant solvatochromic shifts. The concentration of the sample is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units, to ensure adherence to the Beer-Lambert Law.

B. Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: A stock solution of 1-hydroxychrysene is prepared by accurately weighing a small amount of the solid and dissolving it in a known volume of spectroscopic grade methanol. This stock solution is then serially diluted to obtain a working solution with an appropriate concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis. The instrument is calibrated using a reference cuvette containing the pure solvent (methanol).

-

Data Acquisition: The UV-Vis spectrum of the 1-hydroxychrysene solution is recorded over a wavelength range of approximately 200 to 400 nm. The spectrum of the solvent is automatically subtracted from the sample spectrum.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivity values (ε) are determined from the spectrum.

C. Data Interpretation and Summary

The UV-Vis spectrum of 1-hydroxychrysene exhibits a complex pattern of absorption bands characteristic of the chrysene aromatic system, with some modifications due to the hydroxyl substituent.

| Wavelength of Maximum Absorption (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| 222 | 4.55 x 10⁴ | π → π |

| 258 | 4.96 x 10⁴ | π → π |

| 268 | 5.20 x 10⁵ | π → π |

| 295 | 4.08 x 10⁴ | π → π |

| 320 | 4.12 x 10⁴ | π → π |

| 344 | 2.81 x 10² | π → π |

| 353 | 2.57 x 10² | π → π |

| 361 | 2.80 x 10² | π → π |

Note: The molar absorptivity values are presented as log ε in some literature.

The presence of the hydroxyl group can cause a slight red shift (bathochromic shift) of the absorption bands compared to the parent chrysene molecule due to the auxochromic effect of the -OH group.

II. Probing Molecular Vibrations: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Rationale for Method Selection

For solid samples like 1-hydroxychrysene, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique. This involves grinding the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. This method minimizes scattering of the infrared beam and avoids interference from solvent absorption bands that can occur in solution-phase IR spectroscopy.

B. Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: A few milligrams of 1-hydroxychrysene are intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

-

Pellet Formation: The ground powder is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are identified and assigned to specific functional group vibrations.

C. Data Interpretation and Summary

The IR spectrum of 1-hydroxychrysene will display characteristic absorption bands corresponding to its key structural features: the hydroxyl group and the aromatic rings.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1260-1000 | C-O stretch | Phenolic C-O |

| ~900-675 | C-H out-of-plane bend | Aromatic C-H |

The broadness of the O-H stretching band is indicative of hydrogen bonding between 1-hydroxychrysene molecules in the solid state. The aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹, a characteristic feature of aromatic compounds.

III. Elucidating the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are indispensable for the complete characterization of 1-hydroxychrysene.

A. The Logic Behind NMR Experimentation

The choice of a deuterated solvent is paramount in NMR to avoid large solvent signals that would overwhelm the analyte signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic compounds. DMSO-d₆ is particularly useful for compounds containing hydroxyl groups as it can slow down the proton exchange of the -OH group, sometimes allowing for the observation of its coupling to neighboring protons. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

B. Experimental Protocols: ¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: Approximately 5-10 mg of 1-hydroxychrysene is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of TMS is added as an internal standard.

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).

-

¹H NMR Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with single lines for each unique carbon atom.

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz) are determined from the spectra.

C. Data Interpretation and Summary

The ¹H and ¹³C NMR spectra of 1-hydroxychrysene will reflect the asymmetry introduced by the hydroxyl group on the chrysene framework. The chemical shifts will be influenced by the electron-donating nature of the -OH group and the anisotropic effects of the aromatic rings.

¹H NMR Spectral Data (Predicted and Interpreted)

The following are predicted chemical shift ranges and multiplicities based on the structure of 1-hydroxychrysene and data from similar compounds. Experimental values should be confirmed from a reliable source.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.5 - 9.0 | m | - |

| Hydroxyl Proton | 5.0 - 10.0 | s (broad) | - |

The aromatic region of the ¹H NMR spectrum will be complex due to the numerous, closely spaced signals of the eleven aromatic protons. The exact assignment of each proton would require advanced 2D NMR techniques such as COSY and NOESY. The hydroxyl proton signal is often broad and may not show coupling due to chemical exchange.

¹³C NMR Spectral Data (Predicted and Interpreted)

The following are predicted chemical shift ranges based on the structure of 1-hydroxychrysene. Experimental values should be confirmed from a reliable source.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-OH (C1) | 150 - 160 |

| Other Aromatic Carbons | 110 - 140 |

The ¹³C NMR spectrum will show 18 distinct signals for the 18 carbon atoms of the 1-hydroxychrysene molecule, reflecting its asymmetry. The carbon atom bearing the hydroxyl group (C1) is expected to be significantly deshielded and appear at a higher chemical shift compared to the other aromatic carbons.

IV. Integrated Spectroscopic Workflow

The comprehensive characterization of 1-hydroxychrysene relies on the synergistic use of these spectroscopic techniques. The workflow diagram below illustrates the logical progression of analysis.

Figure 1. Integrated workflow for the spectroscopic characterization of 1-hydroxychrysene.

Conclusion